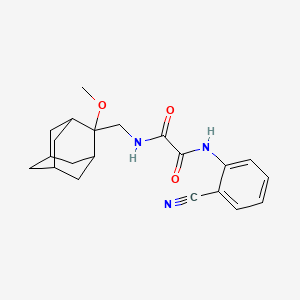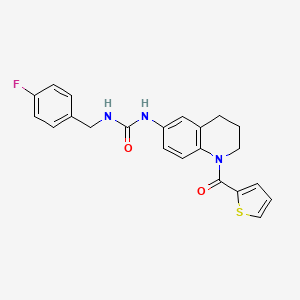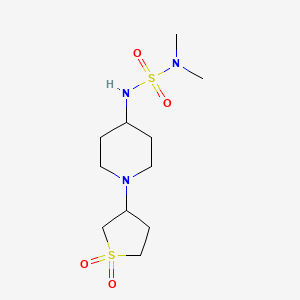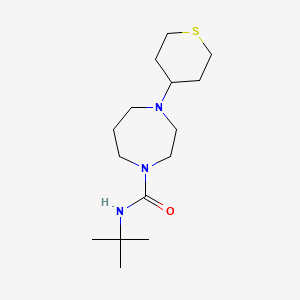
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide, also known as MRS2578, is a potent and selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation and thrombus formation. MRS2578 has been extensively studied in the field of cardiovascular research due to its potential therapeutic applications in the prevention and treatment of thrombotic disorders.
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduced a novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of complex oxalamide derivatives like the one you're interested in. This method offers a high-yielding, operationally simple procedure potentially applicable to the synthesis of related compounds (Mamedov et al., 2016).
Photophysical Properties
Research by Yamaguchi and Irie (2004) on diarylmaleimide derivatives, which share some structural features with the specified compound, focused on their photochromic properties in polar solvents. This study suggests potential applications in materials science, particularly in developing photoresponsive materials (Yamaguchi & Irie, 2004).
Molecular Channels
Basarić et al. (2007) explored adamantane-oxalamide derivatives for creating molecular channels, suggesting that similar structures could be used in nanotechnology and materials science for the development of novel molecular channels (Basarić et al., 2007).
Mechanofluorochromic Properties
A study on 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) investigated the effect of stacking mode on their optical properties. This research could hint at applications in the development of sensors or materials with tunable optical properties, relevant to the chemical structure (Song et al., 2015).
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(16-7-13-6-14(9-16)10-17(21)8-13)12-23-19(25)20(26)24-18-5-3-2-4-15(18)11-22/h2-5,13-14,16-17H,6-10,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKOQFFIKJABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)
![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)
![N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2651749.png)



![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)
![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)

![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)